molecular formula C7H12N2O5 B1266283 N-Acetylserylglycine CAS No. 3244-65-3

N-Acetylserylglycine

Cat. No. B1266283
CAS RN: 3244-65-3
M. Wt: 204.18 g/mol
InChI Key: DZSFFSREGMDONQ-YFKPBYRVSA-N
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Description

N-Acetylserylglycine (N-ASG) is a naturally occurring amino acid found in human and animal tissues. It is an essential component of the biosynthesis of many proteins and enzymes and is a key intermediate in the metabolism of polyamines. N-ASG is known to play a role in many physiological processes, including cell proliferation and differentiation, apoptosis, and inflammation. N-ASG has been studied extensively in both in vitro and in vivo models and has been found to have a wide range of biological activities.

Scientific Research Applications

Thermodynamic Properties in Solvent Mixtures

N-Acetylserylglycine, an important organic chemical and pharmaceutical intermediate, demonstrates notable thermodynamic properties. In a study by Yang (2016), its solubility in methanol+acetonitrile was measured across different temperatures, revealing insights into its entropy, enthalpy, and Gibbs energy using the van’t Hoff equation. This research is crucial for understanding the thermodynamic behavior of this compound in various solvent mixtures (Yang, 2016).

Toxicology and Safety Profile

This compound's safety profile has been extensively studied. Harper et al. (2010) conducted in vitro and in vivo genotoxicity, acute oral, and repeated dose dietary toxicology studies. The findings indicated no genotoxicity or acute toxicity, establishing a safe profile for this compound at certain dosages (Harper et al., 2010).

Role in Affinity Chromatography

In the field of biochemistry, this compound has applications in affinity chromatography. Pantoliano et al. (1984) explored its derivatives as potential ligands for purifying angiotensin converting enzyme, demonstrating its utility in biochemical separations (Pantoliano et al., 1984).

Cation Tautomerization Studies

The ionization behavior of this compound has been a topic of interest. Kočišek et al. (2015) studied its ionization by O(6+) ions, focusing on the cation tautomerization enabled by the peptide bond. This research contributes to our understanding of the behavior of ionized molecules in biologically relevant structures (Kočišek et al., 2015).

Structural and Spectral Characterization

The structural and spectral properties of this compound derivatives have been extensively analyzed. Senthilkumar et al. (2020) conducted a detailed study on tert-butylammonium N-acetylglycinate monohydrate, revealing insights into its vibrational, electronic properties, and molecular interactions, important for drug research and pharmaceutical applications (Senthilkumar et al., 2020).

Covalent Structure Analysis in Yeast Enzymes

Fattoum et al. (2009) contributed to the understanding of yeast 3-phosphoglycerate kinase's covalent structure. Their analyses identified this compound as part of the enzyme's structure, furthering our knowledge of enzyme biochemistry (Fattoum et al., 2009).

Biomedical Imaging and Diagnosis

Wilson et al. (2009) developed a method enhancing nuclear magnetic resonance spectra of biomolecules, tagging them with acetic anhydride. This method, involving N-acetylation, aids in identifying biomarkers with potential clinical significance, marking a significant advancement in diagnostic tools for metabolic profiling (Wilson et al., 2009).

Interaction with Platinum Compounds

Appleton et al. (1989) explored the reaction of N-Acetylglycine with cis-Diamminediaquaplatinum(II) cation, revealing its role as an N,O-chelating ligand. This study is relevant for understanding the chemical interactions involving platinum compounds (Appleton et al., 1989).

Quantum Chemical Studies for Potential Applications

Research by Usha et al. (2021) on N-acetylglycine, using quantum chemical computations, focused on its potential applications in nonlinear optics. The study provides insights into the molecular and electronic properties, crucial for advanced material applications (Usha et al., 2021).

Conformational Behavior in Peptides

Boeckx and Maes (2012) conducted a theoretical and experimental study on N-acetylglycine to understand its conformational landscape. This research is significant in determining the structure-function relationships in peptides (Boeckx & Maes, 2012).

Post-Translational Modification in Protein Regulation

Waluk et al. (2012) discovered that lysine acetylation plays a crucial role in regulating the activity of human glycine N-acyltransferase-like 2, linking post-translational modifications to the production of lipid signaling molecules (Waluk et al., 2012).

Mechanism of Action

Target of Action

N-Acetylserylglycine, also known as Ac-ser-gly-oh, primarily targets the Coagulation factor XIII A chain in humans . This protein plays a crucial role in the coagulation cascade, where it is activated by thrombin and calcium ion to a transglutaminase . This enzyme catalyzes the formation of gamma-glutamyl-epsilon-lysine cross-links between fibrin chains, thus stabilizing the fibrin clot .

Mode of Action

It is known that the compound interacts with its target, the coagulation factor xiii a chain, to influence the coagulation process . The specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

This compound may be involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . The HBP is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

Studies on similar compounds like n-acetylcysteine (nac) suggest that the maximum plasma concentration increases with oral doses, particularly with sustained-release formulations . The half-life of NAC is around 6 hours , which might give an indication of the pharmacokinetics of this compound.

Result of Action

Given its target, it is likely that the compound influences the coagulation process by affecting the function of the coagulation factor xiii a chain .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, temperature can affect the performance of similar compounds . .

properties

IUPAC Name

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSFFSREGMDONQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954193
Record name N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3244-65-3
Record name N-Acetylserylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying N-Acetylserylglycine in yeast 3-phosphoglycerate kinase?

A1: The research article identifies this compound as the N-terminal sequence of yeast 3-phosphoglycerate kinase []. This finding contributes to the understanding of the enzyme's complete primary structure. Determining the N-terminal sequence can be important for several reasons:

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